Sodium 4-hydroxy-3-(trifluoromethoxy)benzoate
Overview
Description
Sodium 4-hydroxy-3-(trifluoromethoxy)benzoate is a chemical compound characterized by the presence of a trifluoromethoxy group (-O-CF₃) attached to a benzene ring, which also contains a hydroxyl group (-OH) and a carboxylate group (-COO⁻ Na⁺)
Synthetic Routes and Reaction Conditions:
Trifluoromethoxylation Reaction: The trifluoromethoxy group can be introduced to the benzene ring through trifluoromethoxylation reactions, which often involve the use of trifluoromethanol and a suitable catalyst.
Hydroxylation Reaction: The hydroxyl group can be introduced through hydroxylation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Carboxylation Reaction: The carboxylate group can be introduced through carboxylation reactions, often using reagents like carbon dioxide (CO₂) under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the following steps:
Trifluoromethoxylation: The benzene ring is treated with trifluoromethanol in the presence of a catalyst to introduce the trifluoromethoxy group.
Hydroxylation: The trifluoromethoxy-substituted benzene is then hydroxylated using an oxidizing agent.
Carboxylation: The hydroxylated compound undergoes carboxylation to introduce the carboxylate group.
Neutralization: The resulting carboxylic acid is neutralized with sodium hydroxide (NaOH) to form the sodium salt.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxylated or deoxygenated derivatives.
Substitution: Substitution reactions can occur at the hydroxyl or carboxylate groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂)
Substitution: Halogenating agents (e.g., chlorine, bromine), strong acids or bases
Major Products Formed:
Oxidation Products: Quinones, hydroquinones
Reduction Products: Alcohols, aldehydes
Substitution Products: Halogenated derivatives, esters
Scientific Research Applications
Sodium 4-hydroxy-3-(trifluoromethoxy)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the effects of trifluoromethoxy groups on biological systems.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Sodium 4-hydroxy-3-(trifluoromethoxy)benzoate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethoxy group can enhance the compound's ability to penetrate cell membranes and interact with specific enzymes or receptors. The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound's binding affinity and activity.
Comparison with Similar Compounds
Sodium 4-hydroxybenzoate: Lacks the trifluoromethoxy group, resulting in different chemical properties and biological activities.
Sodium 3-(trifluoromethoxy)benzoate: Lacks the hydroxyl group, leading to variations in reactivity and solubility.
Sodium 4-hydroxy-3-methoxybenzoate: Contains a methoxy group instead of a trifluoromethoxy group, affecting its chemical behavior and applications.
Uniqueness: Sodium 4-hydroxy-3-(trifluoromethoxy)benzoate is unique due to the presence of both the trifluoromethoxy and hydroxyl groups, which confer distinct chemical and biological properties compared to similar compounds. This combination allows for a wide range of applications and makes it a valuable compound in various fields.
Properties
IUPAC Name |
sodium;4-hydroxy-3-(trifluoromethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O4.Na/c9-8(10,11)15-6-3-4(7(13)14)1-2-5(6)12;/h1-3,12H,(H,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SICGQYLGZUCQOB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)[O-])OC(F)(F)F)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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